molecular formula C10H9BrN4 B13746403 5-Bromo-4-hydrazinyl-6-phenylpyrimidine CAS No. 3438-59-3

5-Bromo-4-hydrazinyl-6-phenylpyrimidine

Katalognummer: B13746403
CAS-Nummer: 3438-59-3
Molekulargewicht: 265.11 g/mol
InChI-Schlüssel: HHGQVLSAPPQSEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-hydrazinyl-6-phenylpyrimidine is a chemical compound with the molecular formula C10H9BrN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydrazinyl-6-phenylpyrimidine typically involves the bromination of 4-hydrazinyl-6-phenylpyrimidine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-hydrazinyl-6-phenylpyrimidine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized to form azo or azoxy derivatives, or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce azo or azoxy compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-hydrazinyl-6-phenylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a tool for studying various biological processes, including enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-hydrazinyl-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition of their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydrazinyl-6-phenylpyrimidine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-4-phenylpyrimidine: Lacks the hydrazinyl group, which may reduce its potential for forming covalent bonds with target proteins.

    5-Bromo-4-hydrazinylpyrimidine: Lacks the phenyl group, which may affect its overall stability and binding affinity.

Uniqueness

5-Bromo-4-hydrazinyl-6-phenylpyrimidine is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

3438-59-3

Molekularformel

C10H9BrN4

Molekulargewicht

265.11 g/mol

IUPAC-Name

(5-bromo-6-phenylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C10H9BrN4/c11-8-9(7-4-2-1-3-5-7)13-6-14-10(8)15-12/h1-6H,12H2,(H,13,14,15)

InChI-Schlüssel

HHGQVLSAPPQSEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)NN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.